6,6'-Disulfanediylbis(benzo[d]oxazol-2(3H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) is a compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds that contain a benzene ring fused to an oxazole ring. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by cyclization to form the benzoxazole ring. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6,6’-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
6,6’-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and interactions with biological receptors.
Medicine: Investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6,6’-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, and decrease the expression of nuclear factor-kappa B in certain cell lines. These interactions suggest its potential role in modulating signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Aminobenzoxazole: Another benzoxazole derivative with similar structural features.
2-(2-Methoxyphenyl)benzo[d]oxazol-6-amine: A compound with a methoxy group on the benzoxazole ring
Uniqueness
6,6’-Disulfanediylbis(benzo[d]oxazol-2(3H)-one) is unique due to its disulfide linkage, which imparts distinct chemical and biological properties.
Properties
CAS No. |
289499-47-4 |
---|---|
Molecular Formula |
C14H8N2O4S2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-[(2-oxo-3H-1,3-benzoxazol-6-yl)disulfanyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C14H8N2O4S2/c17-13-15-9-3-1-7(5-11(9)19-13)21-22-8-2-4-10-12(6-8)20-14(18)16-10/h1-6H,(H,15,17)(H,16,18) |
InChI Key |
TZHBVUQISGPCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SSC3=CC4=C(C=C3)NC(=O)O4)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.